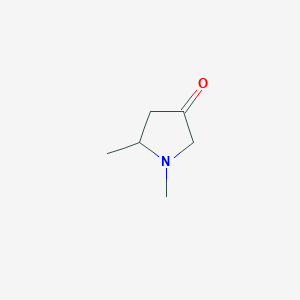

1,5-Dimethylpyrrolidin-3-one

Description

1,5-Dimethylpyrrolidin-3-one is a five-membered lactam featuring a ketone group at the 3-position and methyl substituents at the 1- and 5-positions of the pyrrolidine ring. Despite this, its structural analogs, such as benzylated or functionalized derivatives, remain prominent in pharmaceutical and material science research due to their enhanced stability and versatility .

Properties

IUPAC Name |

1,5-dimethylpyrrolidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-3-6(8)4-7(5)2/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNSIHQTQHENSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethylpyrrolidin-3-one can be synthesized through various methods. One common approach involves the cyclization of N-substituted amino acids or their derivatives . The reaction typically requires a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of pyrrolidinone derivatives. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethylpyrrolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: N-oxides.

Reduction: Amine derivatives.

Substitution: N-substituted pyrrolidinones.

Scientific Research Applications

1,5-Dimethylpyrrolidin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-dimethylpyrrolidin-3-one involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to modulation of their activity . The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of specific enzymes and disruption of cellular processes .

Comparison with Similar Compounds

1-Benzyl-5,5-dimethylpyrrolidin-3-one hydrochloride

This derivative introduces a benzyl group at the 1-position and an additional methyl group at the 5-position, forming a hydrochloride salt. The benzyl substituent enhances lipophilicity, while the hydrochloride improves solubility in polar solvents. Its purity (≥95%) and thermal stability make it a preferred building block for drug candidates and advanced materials .

1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(4-nitrophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

A hybrid pyrazole-tetrahydropyrimidine compound, this analog retains the 1,5-dimethyl motif but incorporates nitrophenyl, thioxo, and cyano groups.

3-(Pyrrolidine-1-carboxamido)benzoic acid

Such properties are advantageous in drug design for improving target binding .

Physical and Chemical Properties

- The pyrazole-tetrahydropyrimidine hybrid exhibits a high melting point (190.9°C), indicative of strong intermolecular forces due to its nitro and thioxo groups .

Biological Activity

1,5-Dimethylpyrrolidin-3-one (also known as DMPO) is a cyclic organic compound belonging to the class of pyrrolidinones. Its molecular formula is C6H11NO, and it features a five-membered lactam structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

- Molecular Structure : this compound has a unique substitution pattern that influences its reactivity and biological activity.

- Physical State : It appears as a colorless liquid with a boiling point of approximately 215-217 °C.

- Solubility : The compound is soluble in organic solvents such as ethanol and acetone but insoluble in water.

This compound exhibits its biological activity through various mechanisms:

- Protein Interaction : The compound likely interacts with specific proteins or enzymes in biological systems, influencing their function. This interaction can lead to modulation of various physiological processes.

- Enzyme Inhibition : Research indicates that DMPO may inhibit certain enzymes involved in cellular pathways, thereby affecting cell growth and proliferation.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant activity against various bacterial strains, including multidrug-resistant organisms. The minimal inhibitory concentrations (MICs) for some strains are reported as follows:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | <0.03125–0.25 |

| Acinetobacter baumannii | 1–4 |

| Klebsiella pneumoniae | 1–4 |

This broad-spectrum antimicrobial activity suggests that DMPO could be a valuable candidate in the development of new antibiotics .

Anticancer Activity

Recent studies have explored the potential anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines through the following mechanisms:

- Cell Cycle Arrest : DMPO can cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

- Induction of Apoptosis : The compound promotes apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins.

In vitro studies demonstrated that DMPO significantly reduced the viability of various cancer cell lines, indicating its potential as an anticancer agent .

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on Staphylococcus aureus strains showed that DMPO effectively inhibited bacterial growth at low concentrations. The study highlighted its potential as an alternative treatment for infections caused by resistant strains . -

Cancer Cell Line Study :

In vitro experiments on breast cancer cell lines revealed that treatment with DMPO led to a dose-dependent decrease in cell viability and increased markers of apoptosis. These findings support further investigation into its use as an anticancer therapeutic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.